molecular formula C18H17FN4O3 B2711022 (E)-1-(2-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 899984-32-8

(E)-1-(2-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No. B2711022
CAS RN: 899984-32-8
M. Wt: 356.357
InChI Key: MRWTVFUJJFYFLS-CJLVFECKSA-N
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Description

(E)-1-(2-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C18H17FN4O3 and its molecular weight is 356.357. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity

Research has identified novel urea and bis-urea derivatives, including compounds with hydroxyphenyl or halogenphenyl substituents, for their antiproliferative activity against cancer cell lines. These compounds, bridged by urea or bis-urea functionalities with primaquine, have shown moderate to strong activity, particularly against breast carcinoma MCF-7 cell line. Specifically, p-fluoro derivative compounds exhibited high selectivity and activity, indicating their potential as lead compounds in breast carcinoma drug development (Perković et al., 2016).

Stress-Induced Hyperarousal

A study on orexin-1 receptor (OX1R) antagonists, which are critical in arousal and stress-related processes, highlighted the development of a selective, high-affinity OX1R antagonist. This compound demonstrated efficacy in attenuating stress-induced hyperarousal without inducing hypnotic effects, offering a novel therapeutic strategy for psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

Antioxidant and Anticholinesterase Activities

The synthesis of coumarylthiazole derivatives containing aryl urea/thiourea groups has been explored for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These compounds showed significant antioxidant and anticholinesterase activities, suggesting their potential in the treatment of diseases like Alzheimer's (Kurt et al., 2015).

Novel Synthesis Methods

Studies have also focused on novel synthesis methods for related chemical structures, demonstrating the utility of such compounds in the development of new therapeutic agents. These include the synthesis of tetrahydroquinazoline derivatives involving ureidoalkylation and α-amidoalkylation reactions, offering insights into the chemical versatility and potential pharmacological applications of these compounds (Pandey et al., 2008).

Antimicrobial Activities

Research on fluoroquinolone-based 4-thiazolidinones synthesized from 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid demonstrated potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This underscores the broader antimicrobial potential of fluoroquinolone derivatives, which could inform the development of new antibacterial agents (Patel & Patel, 2010).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-methoxyethylamine with 2-aminobenzophenone to form 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one. This intermediate is then reacted with 2-fluorobenzaldehyde to form (E)-1-(2-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Starting Materials": [ "2-methoxyethylamine", "2-aminobenzophenone", "2-fluorobenzaldehyde", "urea", "acetic acid", "sodium acetate", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzophenone (1.0 equiv) in acetic acid and add 2-methoxyethylamine (1.2 equiv) and sodium acetate (1.2 equiv). Heat the mixture at reflux for 6 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the solid product. Wash the solid with water and dry it under vacuum to obtain 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one.", "Step 3: Dissolve 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one (1.0 equiv) and 2-fluorobenzaldehyde (1.2 equiv) in ethanol. Add a catalytic amount of acetic acid and heat the mixture at reflux for 6 hours.", "Step 4: Cool the reaction mixture to room temperature and filter the solid product. Wash the solid with diethyl ether and dry it under vacuum to obtain (E)-1-(2-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] }

CAS RN

899984-32-8

Product Name

(E)-1-(2-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Molecular Formula

C18H17FN4O3

Molecular Weight

356.357

IUPAC Name

1-(2-fluorophenyl)-3-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C18H17FN4O3/c1-26-11-10-23-16(12-6-2-4-8-14(12)21-18(23)25)22-17(24)20-15-9-5-3-7-13(15)19/h2-9H,10-11H2,1H3,(H2,20,22,24)

InChI Key

MRWTVFUJJFYFLS-CJLVFECKSA-N

SMILES

COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3F

solubility

not available

Origin of Product

United States

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